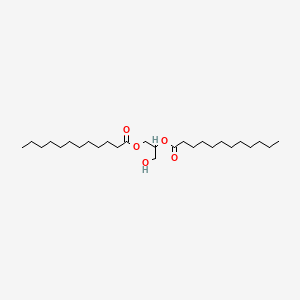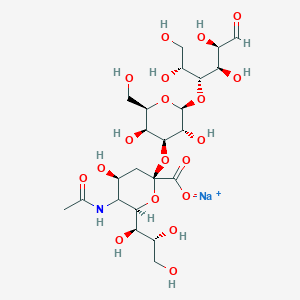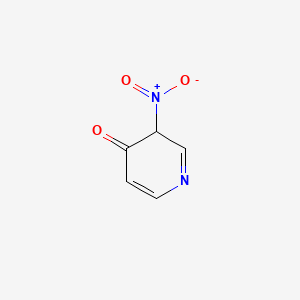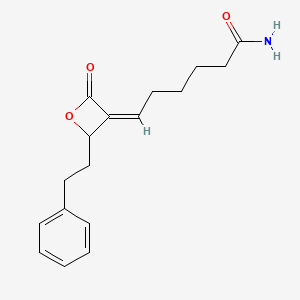
KC02
Descripción general
Descripción
KC02 is an inactive control probe for KC01, the potent inhibitor of ABHD16A, a phosphatidylserine hydrolase that regulates the formation of lysophosphatidylserines in mammalian systems. This compound demonstrates IC50 values greater 10 µM against human and mouse ABHD16A.
Aplicaciones Científicas De Investigación
Investigación Biomédica
El compuesto KC02 se ha utilizado en la investigación biomédica. Por ejemplo, la línea celular this compound-44D hTERT, una línea celular de estroma endometrial humano desarrollada con tecnología hTERT, se ha utilizado en varios estudios .
Síntesis Química
El compuesto this compound, con su estructura compleja, se puede utilizar en la síntesis química. Exhibe una alta complejidad debido a su estructura compleja y ofrece ráfagas de variabilidad con aplicaciones diferentes.
Aplicaciones Catalíticas
Los clústeres de óxido/hidróxido de lantánidos (LOC), que son similares en estructura al this compound, se han utilizado en catálisis. Este aspecto de la investigación contrasta fuertemente con su química sintética y estructural ampliamente estudiada, así como con las propiedades magnéticas muy investigadas .
Nano-litografía
Los oxetanos, que son estructuralmente similares al this compound, se han utilizado en la nano-litografía. Se han evaluado su rendimiento de creación de patrones, y se ha investigado la influencia de las características estructurales en la resolución y la sensibilidad .
Propiedades
IUPAC Name |
(6Z)-6-[2-oxo-4-(2-phenylethyl)oxetan-3-ylidene]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c18-16(19)10-6-2-5-9-14-15(21-17(14)20)12-11-13-7-3-1-4-8-13/h1,3-4,7-9,15H,2,5-6,10-12H2,(H2,18,19)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRBNJBEHUJLPT-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C(=CCCCCC(=O)N)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2/C(=C/CCCCC(=O)N)/C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the KC02-44D cell line and what is its significance in research?
A1: this compound-44D is an immortalized human endometrial stromal cell line. [] Endometrial stromal cells are crucial for the establishment and maintenance of pregnancy. This cell line serves as a valuable tool for studying various aspects of endometrial biology, such as decidualization, response to inflammatory stimuli, and the impact of environmental factors like cigarette smoke. [, ]
Q2: How does the this compound-44D cell line respond to cigarette smoke extract (CSE)?
A2: Studies using this compound-44D cells have shown that CSE exposure leads to increased reactive oxygen species levels and activation of Hypoxia-inducible factor (HIF)-1α. [] This activation, even under non-hypoxic conditions, suggests that CSE induces cellular stress and may contribute to endometrial remodeling. []
Q3: What role does Interleukin 17A (IL17A) play in this compound-44D cell function during decidualization?
A3: Research indicates that IL17A, potentially secreted by immune cells within the uterus, influences the function of endometrial stromal cells, including the this compound-44D cell line. [] Specifically, IL17A stimulation during decidualization was found to suppress Insulin-like growth factor binding protein 1 (IGFBP1), a key marker of decidualization. [] This suggests a potential role for IL17A in regulating implantation and fetal growth. []
Q4: How is the transcription factor Forkhead box protein O1 (FOXO1) involved in the IL17A-mediated suppression of IGFBP1 in this compound-44D cells?
A4: Experiments using this compound-44D cells have demonstrated that IL17A stimulation during decidualization causes FOXO1 to translocate from the nucleus to the cytoplasm. [] This translocation is thought to be mediated by IkB kinase alpha-induced phosphorylation of FOXO1. [] The cytoplasmic localization of FOXO1 likely contributes to the observed suppression of IGFBP1. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)
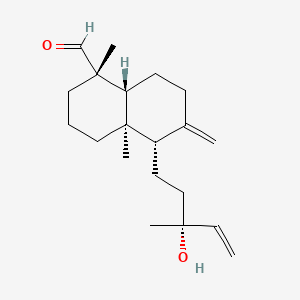
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,2-ethoxy-4-methyl-,ethylester,(1alpha,2bta,4alpha,5alpha)](/img/no-structure.png)

![(E)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B593221.png)

![(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B593223.png)


